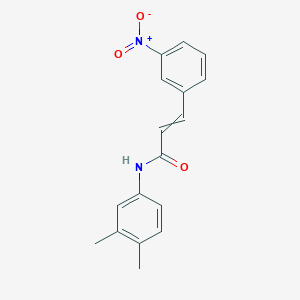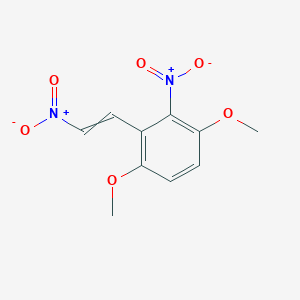
Lithium metavanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium metavanadate (LiVO3) is an inorganic compound that belongs to the family of vanadates. It is known for its monoclinic pyroxene-type structure at ambient conditions
Preparation Methods
Lithium metavanadate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate (Li2CO3) with vanadium pentoxide (V2O5) at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to around 700-800°C . Another method involves the hydrothermal synthesis, where lithium hydroxide (LiOH) and ammonium metavanadate (NH4VO3) are reacted in an aqueous solution under high pressure and temperature . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Lithium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In redox reactions, it can act as both an oxidizing and reducing agent, depending on the reaction conditions . Common reagents used in these reactions include lithium salts, vanadium oxides, and other metal ions. For example, in the presence of sodium ions, this compound can form mixed vanadates such as Na5V12O32 and KV5O13 . These reactions often result in the formation of complex vanadium oxide compounds with unique electrochemical properties.
Scientific Research Applications
Lithium metavanadate has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for lithium-ion batteries due to its high capacity and structural stability . Its unique ionic conductivity and ability to undergo redox reactions make it an ideal candidate for battery applications. In catalysis, this compound is used as a catalyst for various chemical reactions, including the oxidation of organic compounds .
Mechanism of Action
The mechanism of action of lithium metavanadate involves its ability to undergo redox reactions and interact with various molecular targets. In lithium-ion batteries, it acts as an intercalation compound, allowing lithium ions to move in and out of its crystal structure during charge and discharge cycles . This process is facilitated by the unique arrangement of vanadium and oxygen atoms in its structure, which provides pathways for ion migration. In catalysis, this compound can activate molecular oxygen and other oxidizing agents, leading to the formation of reactive intermediates that drive chemical reactions .
Comparison with Similar Compounds
Lithium metavanadate can be compared with other vanadium-based compounds, such as vanadium pentoxide (V2O5), lithium vanadium phosphate (Li3V2(PO4)3), and sodium metavanadate (NaVO3). While all these compounds share similar redox properties, this compound is unique in its structural stability and ionic conductivity . Vanadium pentoxide, for example, is known for its high specific energy but suffers from structural instability during cycling . Lithium vanadium phosphate, on the other hand, offers good electrochemical performance but requires complex synthesis methods . Sodium metavanadate is another similar compound, but it has different ionic conductivity and electrochemical properties compared to this compound .
Properties
Molecular Formula |
LiO3V |
|---|---|
Molecular Weight |
105.9 g/mol |
IUPAC Name |
lithium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Li.3O.V/q+1;;;-1; |
InChI Key |
RFTQTGQBTZMPCM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[O-][V](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)
![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)


![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)
![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)


![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
